molecular formula C18H16FNO6 B8319979 1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate

1-benzyl 3-ethyl 2-(3-fluoro-4-nitrophenyl)malonate

Cat. No. B8319979
M. Wt: 361.3 g/mol
InChI Key: YDGNOSAQDYIKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08026270B2

Procedure details

Ethyl phenylmethyl (3-fluoro-4-nitrophenyl)propanedioate (11.66 g, 32.3 mmol), ammonium formate (10.2 g, 161.5 mmol) and 10% palladium on carbon (wet paste) (1.7 g, 0.8 mmol) was placed under argon and ethanol (300 ml) introduced. The reaction mixture was heated to 60° C. for 3 hours, cooled and filtered through celite under an argon atmosphere. Evaporated and purified by chromatography on silica gel eluting with 2-30% ethyl acetate in hexane to give the title compound as a yellow oil (5.22 g, 26.5 mmol). LC/MS: Rt=2.14, [MH]+ 198.
Quantity
11.66 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step Two
Quantity
1.7 g
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11](C(OCC2C=CC=CC=2)=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.C([O-])=O.[NH4+]>[Pd].C(O)C>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:3][C:2]=1[F:1] |f:1.2|

Inputs

Step One
Name
Quantity
11.66 g
Type
reactant
Smiles
FC=1C=C(C=CC1[N+](=O)[O-])C(C(=O)OCC)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
10.2 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through celite under an argon atmosphere
CUSTOM
Type
CUSTOM
Details
Evaporated
CUSTOM
Type
CUSTOM
Details
purified by chromatography on silica gel eluting with 2-30% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1)CC(=O)OCC)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 26.5 mmol
AMOUNT: MASS 5.22 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.